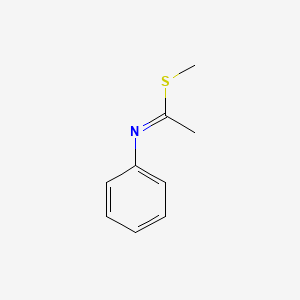

Methyl (1E)-N-phenylethanimidothioate

Description

Methyl (1E)-N-phenylethanimidothioate is a thiourea derivative characterized by an (E)-configured imine group, a phenyl substituent, and a methyl thioester moiety. The (E)-stereochemistry at the imine bond likely influences its reactivity and stability compared to (Z)-isomers, as seen in related compounds like Methomyl .

Properties

CAS No. |

58276-22-5 |

|---|---|

Molecular Formula |

C9H11NS |

Molecular Weight |

165.26 g/mol |

IUPAC Name |

methyl N-phenylethanimidothioate |

InChI |

InChI=1S/C9H11NS/c1-8(11-2)10-9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

KOMKFRCXRUUIMV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NC1=CC=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1E)-N-phenylethanimidothioate typically involves the reaction of phenyl isothiocyanate with methylamine. The reaction proceeds under mild conditions, usually at room temperature, and can be carried out in an organic solvent such as dichloromethane. The reaction mechanism involves the nucleophilic attack of the amine on the isothiocyanate, leading to the formation of the thioamide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters ensures the efficient production of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl (1E)-N-phenylethanimidothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

Substitution: Halides, alkoxides; reactions can be carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Corresponding amine.

Substitution: Various substituted thioamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl (1E)-N-phenylethanimidothioate is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in the preparation of heterocyclic compounds and other thioamide derivatives.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Thioamides are known to interact with various enzymes, and this compound is no exception. It has been investigated for its inhibitory effects on proteases and other thiol-containing enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Thioamide-containing compounds have been explored for their antimicrobial, antifungal, and anticancer properties. This compound is being studied for its potential therapeutic effects in these areas.

Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals and pharmaceuticals. Its reactivity and stability make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl (1E)-N-phenylethanimidothioate involves its interaction with thiol-containing enzymes. The thioamide group can form covalent bonds with the thiol groups of cysteine residues in enzymes, leading to the inhibition of enzyme activity. This interaction disrupts the normal function of the enzyme, which can result in various biological effects depending on the target enzyme.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between Methyl (1E)-N-phenylethanimidothioate and its analogs:

*Calculated from formula C₉H₁₀NOS.

Key Observations:

Substituent Effects :

- Electron-withdrawing groups (e.g., trifluoromethyl in 1f ) increase molecular weight and may enhance electrophilicity.

- Bulky substituents (e.g., mesityl in 1e) reduce reaction yields (30%) due to steric hindrance during synthesis .

- Polar groups (e.g., sulfooxy in E18 ) improve solubility in aqueous environments, contrasting with the hydrophobic phenyl group in the target compound.

Isomerism :

NMR Data:

- 1e (Thiazine-thione) : Exhibits a broad singlet at δ 9.02 ppm (NH) and aromatic protons at δ 7.48–7.42 ppm .

- Methomyl : Lacks aromatic protons but shows carbamoyloxy-related shifts (δ ~3.81 ppm for OCH₃ in analog 1g ).

- Target Compound : Expected aromatic proton shifts near δ 7.5 ppm (similar to 1e) and a distinct methyl thioester signal at δ ~2.5–3.0 ppm.

Stability and Reactivity

Hydrolytic Stability :

Thermal Stability :

- Thiazine-thiones (e.g., 1e) exhibit moderate stability as yellow foams, while Methomyl degrades rapidly at high temperatures due to its carbamate linkage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.